
(2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone, also known as EPTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EPTM belongs to the class of compounds known as piperidines, which have been extensively studied for their pharmacological activities. In
Mécanisme D'action
The mechanism of action of (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. In cancer cells, (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone has been shown to inhibit the activity of the enzyme DNA topoisomerase I, which is involved in DNA replication and cell division. By inhibiting this enzyme, (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone can prevent cancer cells from dividing and growing. In Alzheimer's disease, (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone can increase the levels of acetylcholine in the brain, improving cognitive function.
Biochemical and Physiological Effects:
(2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone has been shown to have various biochemical and physiological effects in the body. In cancer cells, (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In Alzheimer's disease, (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone can improve cognitive function by increasing the levels of acetylcholine in the brain. (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone has also been shown to have antibacterial activity against various types of bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone in lab experiments is its potential toxicity, which requires careful handling and safety measures.
Orientations Futures
There are several future directions for the research and development of (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone. One direction is to further investigate its potential therapeutic properties in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a drug candidate for the treatment of bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone and its potential side effects.
Méthodes De Synthèse
The synthesis of (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone involves the reaction of 2-ethylpiperidine with 3-bromothiophene, followed by the addition of sodium hydride and methanone. The resulting product is purified through column chromatography, yielding (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone as a white solid with a high purity.
Applications De Recherche Scientifique
(2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone has been studied for its potential therapeutic properties in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In cancer research, (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone has demonstrated anti-tumor activity against various types of cancer cells, including breast, lung, and prostate cancer cells. (2-Ethylpiperidin-1-yl)-thiophen-3-ylmethanone has also been investigated as a potential drug candidate for the treatment of bacterial infections.
Propriétés
IUPAC Name |
(2-ethylpiperidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-2-11-5-3-4-7-13(11)12(14)10-6-8-15-9-10/h6,8-9,11H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRHUAMSUHPQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

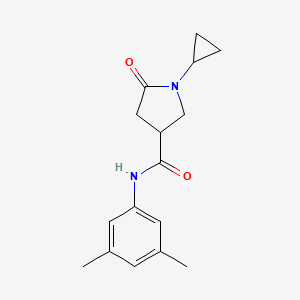
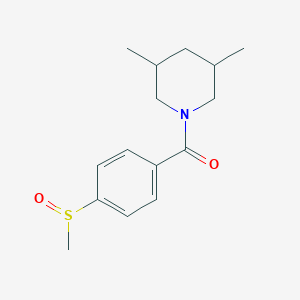
![2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol](/img/structure/B7506309.png)
![1-[4-[(4-Methoxyphenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506315.png)
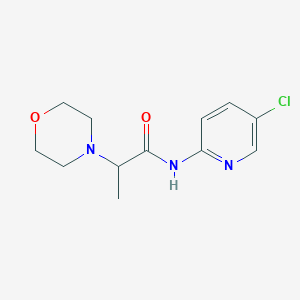
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine](/img/structure/B7506330.png)

![4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B7506339.png)
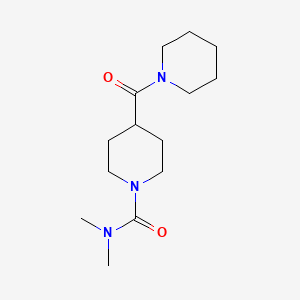
![1-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7506348.png)
![Methyl 6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B7506355.png)
![2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7506361.png)
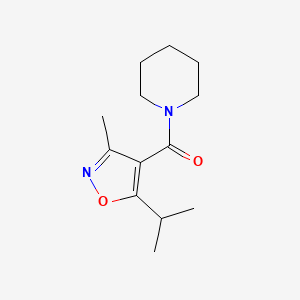
![[3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7506385.png)